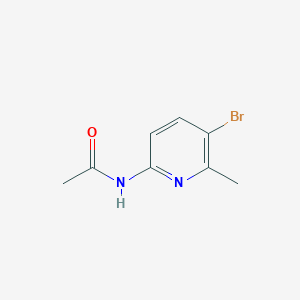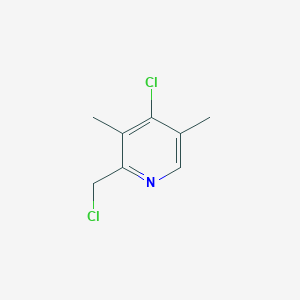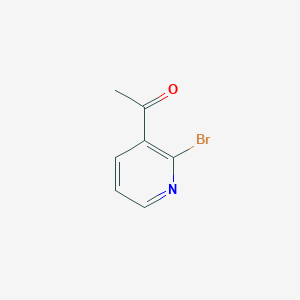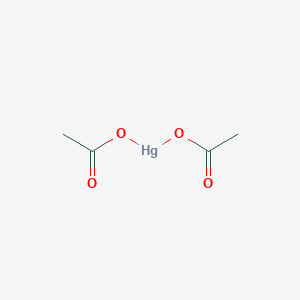![molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5](/img/structure/B57810.png)
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Descripción general
Descripción
“1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-” is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol. It is an intermediate for the synthesis of Mephedrone Hydrochloride, which is a stimulant drug related to cathinone and methcathinone .
Molecular Structure Analysis
The molecular structure of “1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-” can be represented by the InChI string:InChI=1S/C16H16O2/c1-2-16 (17)14-8-10-15 (11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol: Utilizing Saccharomyces cerevisiae reductase, (S)-3-chloro-1-phenyl-1-propanol is synthesized from 3-chloro-1-phenyl-1-propanone with high enantioselectivity. This process is significant in the synthesis of antidepressant drugs (Choi et al., 2010).
Enzyme Inhibition
- Acetylcholinesterase Inhibition: Compounds like 1-phenoxy-2-propanone and 1-chloro-3-phenoxy-2-propanone, including chloro derivatives, act as competitive inhibitors of acetylcholinesterase. Their binding suggests they may be transition state analogs (Dafforn et al., 1982).
Chemical Reactions and Synthesis
- α-Chlorination of Aryl Ketones: The α-chlorination of aryl ketones, including 1-phenyl-1-propanone, using manganese(III) acetate in the presence of chloride ions, leads to α,α-dichloro derivatives. This method is important for synthetic applications and understanding reaction mechanisms (Tsuruta et al., 1985).
Degradation Studies
- Degradation of 1-Phenyl-2-Propanone: The degradation of 1-phenyl-2-propanone (P2P) during long-term storage has been studied, identifying various degradation products. This research provides useful information for methamphetamine impurity profiling (Tsujikawa et al., 2021).
Catalytic and Enzymatic Reactions
- Lipase Catalyzed Kinetic Resolution: Lipase B from Candida antarctica is used in the kinetic resolution of chloro alcohols, including derivatives of 1-phenyl-2-propanone. This process is vital in obtaining enantiomerically pure chloro alcohols for pharmaceutical purposes (Raju et al., 1995).
Propiedades
IUPAC Name |
2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSWBAVVVOZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477900 | |
| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
CAS RN |
111000-54-5 | |
| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




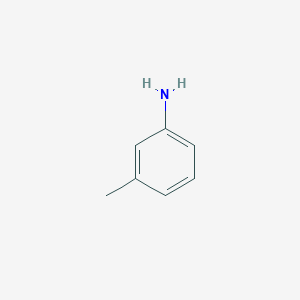

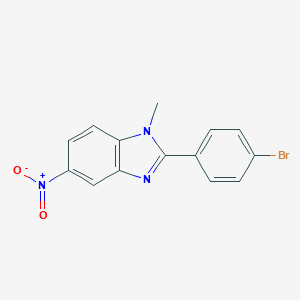

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)


